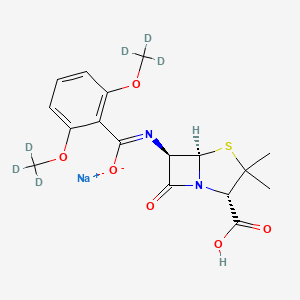![molecular formula C37H48N6O6 B13438848 N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir is a synthetic compound derived from Atazanavir, an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is a modified version of Atazanavir, designed to enhance its pharmacological properties and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir involves multiple steps, starting with the preparation of the core structure of Atazanavir. The key steps include:
Formation of the imidazolidinyl ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxycarbonyl group: This step involves the use of methoxycarbonyl chloride in the presence of a base to protect the amino group.
Attachment of the valinamido group: This is done through an amide bond formation reaction using 3-methyl-L-valine and a coupling reagent.
Final deprotection and purification: The methoxycarbonyl protecting group is removed under acidic conditions, and the final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, solvent, and reaction time are optimized.
Use of automated reactors: For large-scale synthesis, automated reactors are used to control reaction parameters precisely.
Purification and quality control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure its purity and potency.
Chemical Reactions Analysis
Types of Reactions
N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the imidazolidinyl ring, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation products: Carboxylic acid derivatives.
Reduction products: Reduced imidazolidinyl derivatives.
Substitution products: Amino and thiol-substituted derivatives.
Scientific Research Applications
N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of methoxycarbonyl-protected amino acids.
Biology: Investigated for its potential to inhibit HIV protease, an enzyme crucial for the replication of the HIV virus.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV/AIDS, with modifications aimed at improving its pharmacokinetic properties.
Industry: Used in the development of new antiretroviral drugs with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir involves:
Inhibition of HIV protease: The compound binds to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication.
Molecular targets: The primary target is the HIV protease enzyme.
Pathways involved: The inhibition of HIV protease disrupts the maturation of viral particles, leading to the production of non-infectious viral particles.
Comparison with Similar Compounds
Similar Compounds
Atazanavir: The parent compound, used as an antiretroviral medication.
Darunavir: Another HIV protease inhibitor with a similar mechanism of action.
Ritonavir: Used in combination with other protease inhibitors to enhance their effectiveness.
Uniqueness
N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir is unique due to its modified structure, which enhances its pharmacokinetic properties and potentially reduces side effects compared to its parent compound, Atazanavir. The presence of the methoxycarbonyl group provides additional stability and protection to the amino group, making it a valuable compound for further research and development in the field of antiretroviral therapy.
Properties
Molecular Formula |
C37H48N6O6 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-3-[(4R)-4-tert-butyl-2,5-dioxoimidazolidin-1-yl]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O6/c1-36(2,3)30(40-35(48)49-7)32(45)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(44)28(21-24-13-9-8-10-14-24)43-33(46)31(37(4,5)6)39-34(43)47/h8-20,28-31,44H,21-23H2,1-7H3,(H,39,47)(H,40,48)(H,41,45)/t28-,29-,30+,31-/m0/s1 |
InChI Key |
MTALDRGBRLHSMX-MBEDZMRZSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C(=O)N(C(=O)N1)[C@@H](CC2=CC=CC=C2)[C@H](CN(CC3=CC=C(C=C3)C4=CC=CC=N4)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O |
Canonical SMILES |
CC(C)(C)C1C(=O)N(C(=O)N1)C(CC2=CC=CC=C2)C(CN(CC3=CC=C(C=C3)C4=CC=CC=N4)NC(=O)C(C(C)(C)C)NC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)


![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
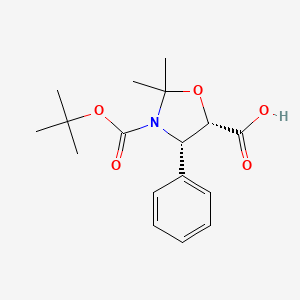
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
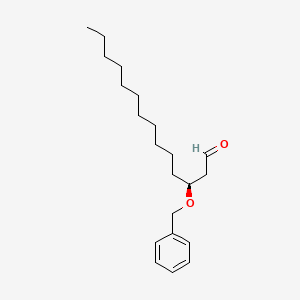
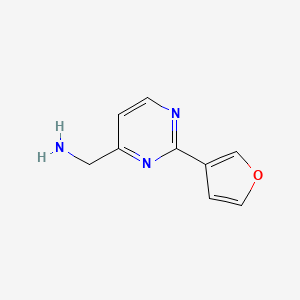
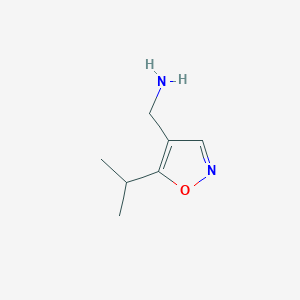
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
